molecular formula C12H10FNO2 B1611284 Ethyl 7-fluoroquinoline-3-carboxylate CAS No. 352521-50-7

Ethyl 7-fluoroquinoline-3-carboxylate

Cat. No. B1611284
CAS RN: 352521-50-7
M. Wt: 219.21 g/mol
InChI Key: HWMLJKYHBJTLSL-UHFFFAOYSA-N
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Description

Ethyl 7-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10FNO2 . It is a derivative of quinoline, a class of compounds that have been used as leads in drug development due to their various biological activities .


Synthesis Analysis

The synthesis of similar fluoroquinoline compounds involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .


Molecular Structure Analysis

The molecular structure of Ethyl 7-fluoroquinoline-3-carboxylate consists of 12 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Fluoroquinolones, including Ethyl 7-fluoroquinoline-3-carboxylate, can undergo various structural modifications by incorporating substituents into different positions or by means of annelation . These modifications can significantly improve their antimicrobial properties .


Physical And Chemical Properties Analysis

Ethyl 7-fluoroquinoline-3-carboxylate is a solid at room temperature . Its molecular weight is 219.21 .

Mechanism of Action

While the specific mechanism of action for Ethyl 7-fluoroquinoline-3-carboxylate is not mentioned in the search results, fluoroquinolones in general have a unique mechanism of action. They inhibit bacterial DNA-gyrase, which is crucial for bacterial DNA replication .

Future Directions

The future directions for Ethyl 7-fluoroquinoline-3-carboxylate and similar compounds could involve further exploration of their antibacterial properties . Additionally, their potential as lead compounds in drug development could be further investigated .

properties

IUPAC Name

ethyl 7-fluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMLJKYHBJTLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573653
Record name Ethyl 7-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-fluoroquinoline-3-carboxylate

CAS RN

352521-50-7
Record name Ethyl 7-fluoro-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352521-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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